BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE
Description
Benzyl[sulfanyl(carbonothioyl)]amine is a sulfur-containing organic compound characterized by a benzyl group attached to a sulfanylcarbonothioylamine moiety. For instance, benzyl-capped trithiocarbonate RAFT agents, synthesized via amidation of benzylamine with 4-cyano-4-(((ethylthio)-carbonothioyl)thio)pentanoic acid (CEPA), demonstrate the utility of benzyl-sulfur linkages in polymerization processes .
Properties
IUPAC Name |
benzylcarbamodithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c10-8(11)9-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSBXAWUUVELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388764 | |
| Record name | Carbamodithioic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15867-06-8 | |
| Record name | Carbamodithioic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, can be synthesized through the reaction of carbon disulfide with benzylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium. The general reaction is as follows:
C6H5CH2NH2+CS2+NaOH→C6H5CH2NCS2Na+H2O
The product, sodium benzyl dithiocarbamate, can be acidified to yield carbamodithioic acid, (phenylmethyl)-.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, (phenylmethyl)-, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Benzylamine and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It is used in the production of rubber chemicals, pesticides, and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (phenylmethyl)-, involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic species.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships: Benzyl sulfanyl groups confer moderate antifungal activity but may increase cytotoxicity. Bulky amino groups enhance anticancer and antibacterial properties but require balancing with toxicity profiles .
- Synthetic Flexibility : Substitution reactions at sulfur and phosphorus centers enable diverse functionalization, supporting tailored drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
